molecular formula C14H23NO B090965 2-amino-4-octylphenol CAS No. 18733-06-7

2-amino-4-octylphenol

Cat. No.: B090965
CAS No.: 18733-06-7
M. Wt: 221.34 g/mol
InChI Key: WIGLOOILYJEWKY-UHFFFAOYSA-N
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Description

2-amino-4-octylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an amino group (-NH2) and an octyl group (C8H17) attached to the phenol ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-octylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylamine under basic conditions . Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol is coupled with an octyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using automated reactors. The process often includes the use of high-pressure and high-temperature conditions to ensure efficient conversion and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Comparison with Similar Compounds

2-amino-4-octylphenol can be compared with other phenolic compounds such as:

Uniqueness

This compound is unique due to the presence of both an amino group and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it suitable for specific applications where other phenolic compounds may not be as effective.

List of Similar Compounds

Properties

CAS No.

18733-06-7

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-amino-4-octylphenol

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3

InChI Key

WIGLOOILYJEWKY-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC(=C(C=C1)O)N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)N

Key on ui other cas no.

18733-06-7

Synonyms

2-Amino-4-octylphenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 95.4 mg(0.38 mmole) of 2-nitro-4-octylphenol in 2 ml of 1:1 glacial acetic acid and water mixture at 85-90° C. was added 0.35 gm of activated iron in three portions over a 15 min period. The reaction was allowed to proceed at the same temperature for 45 min. The reaction mixture was diluted then with 5 ml of water and extracted pith 20 ml ethyl acetate. The organic layer was dried over anhydrous Na2SO4 and concentrated by rotary evaporation. The crude product was flash chromatographed over silica gel using 30% ethyl acetate in hexane to yield 56 mg of 2-amino4octyl phenol, Structure (I-2), in 67% yield.
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.35 g
Type
catalyst
Reaction Step One

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